molecular formula C18H19N5O5S B2805358 ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 852153-31-2

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2805358
CAS RN: 852153-31-2
M. Wt: 417.44
InChI Key: KAOJWNPVFXLCBG-UHFFFAOYSA-N
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Description

The compound contains several functional groups and heterocyclic rings, including a pyrimidine ring, a triazole ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The electron-donating methoxy group and electron-withdrawing dioxo group could have interesting effects on the compound’s chemical behavior .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in nucleophilic substitution reactions, and the triazole ring can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the polar dioxo group and nonpolar methoxyphenyl group could give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis of Thieno[2,3-d]Pyrimidin-4(3H)-ones : The compound is involved in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating its utility in the formation of heterocyclic compounds with potential biological activities (Sun, Huang, & Ding, 2010).

  • Synthesis of Triazolopyrimidine Derivatives : The chemical is employed in the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, highlighting its role in creating diverse triazolopyrimidine derivatives with potential pharmacological applications (Mohamed, 2021).

  • Synthesis of Pyrimidine-2,4-Diones : This compound is key in the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, further expanding its use in the creation of novel pyrimidine derivatives (Mekuskiene & Vainilavicius, 2006).

  • Anticancer Agent Synthesis : It's also involved in the synthesis of naproxen derivatives with potential anticancer activities, indicating its utility in the development of new therapeutic agents (Han et al., 2018).

  • Synthesis of Antioxidant Agents : The chemical is used in synthesizing compounds with antioxidant properties, demonstrating its relevance in creating molecules that may help in combating oxidative stress (Šermukšnytė et al., 2022).

Supramolecular and Physical Chemistry

  • Supramolecular Polymorphism in Coordination Complexes : The compound is instrumental in studying supramolecular polymorphism in Cu(II) coordination complexes, providing insights into the supramolecular chemistry of coordination compounds (Chkirate et al., 2020).

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. It could also be interesting to investigate its potential biological activity, given the presence of functional groups common in many drugs .

properties

IUPAC Name

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-3-28-16(25)10-29-18-22-21-14(8-11-9-15(24)20-17(26)19-11)23(18)12-4-6-13(27-2)7-5-12/h4-7,9H,3,8,10H2,1-2H3,(H2,19,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOJWNPVFXLCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

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